9-Hexadecenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

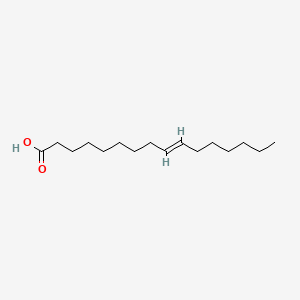

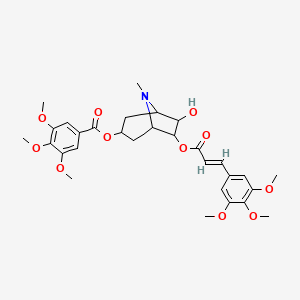

9-Hexadecenoic acid, also known as Palmitoleic acid or (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid (16:1n-7) with the formula CH3(CH2)5CH=CH(CH2)7COOH . It is a rare component of fats and a common constituent of the glycerides of human adipose tissue .

Synthesis Analysis

Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . It is present in all tissues but is found in higher concentrations in the liver . The two main sources of circulating palmitoleic acid are endogenous fat synthesis (cis isomer) and dietary whole-fat dairy products (trans isomer) .Molecular Structure Analysis

The molecular formula of this compound is C16H30O2 . Its average mass is 254.408 Da and its monoisotopic mass is 254.224579 Da .Scientific Research Applications

Anti-Inflammatory and Metabolic Disease

9-Hexadecenoic acid, also known as palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), exhibits anti-inflammatory properties and is considered beneficial in metabolic diseases. It acts as a lipokine and is notably involved in inflammatory responses and metabolic regulation. A study by Astudillo et al. (2020) identified palmitoleic acid as a critical component in mouse peritoneal macrophages, playing a significant role in inflammatory conditions and possibly converting to other lipid mediators with anti-diabetic and anti-inflammatory properties (Astudillo et al., 2020).

Biological Activity in Phagocytic Cells

Palmitoleic acid and its isomers have been recognized for their roles in human circulating monocytes and monocyte-derived macrophages, exhibiting marked anti-inflammatory effects. The presence of a 16:1n-10 isomer, sapienic acid, was also identified in phagocytic cells, indicating a complex regulation of these fatty acids at both the enzyme and gene levels (Astudillo et al., 2017).

Mosquito Control

Whitney et al. (2000) isolated acyl-acyl carrier protein desaturases from Kochia scoparia, noting the potential of 5-hexadecenoic acid (an isomer of this compound) in controlling disease-carrying mosquitoes like Culex quinquefasciatus (Whitney et al., 2000).

Antifungal Properties

cis-9-Heptadecenoic acid, closely related to this compound, shows significant antifungal properties. Avis and Bélanger (2001) demonstrated its inhibitory effects on fungi, with activity related to the sterol content in fungal membranes, suggesting its potential as a natural antifungal agent (Avis & Bélanger, 2001).

Acaricidal Activity

Methyl cis-9-hexadecenoate has been investigated for its acaricidal activities against Tetranychus cinnabarinus, showing high effectiveness in inhibiting oviposition and repelling mites. This suggests its potential as a botanical acaricide (Younian, 2010).

Analytical and Synthesis Studies

Various studies focus on the analytical aspects and synthesis methods involving this compound and its derivatives, highlighting its role in different research areas including environmental sciences, chemical engineering, and biochemistry. These studies encompass a range of topics from chromatographic properties to the synthesis of novel compounds (Momchilova & Nikolova-Damyanova, 2000).

Nutritional and Health Implications

Mechanism of Action

Safety and Hazards

9-Hexadecenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .

properties

CAS RN |

2091-29-4 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |

InChI Key |

SECPZKHBENQXJG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O |

SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

melting_point |

-0.1 °C |

Other CAS RN |

10030-73-6 373-49-9 2091-29-4 |

physical_description |

Liquid, Other Solid; Liquid |

synonyms |

C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

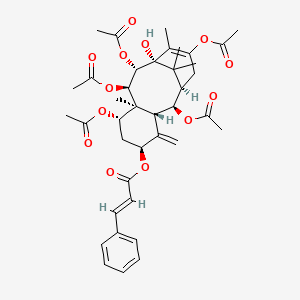

![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)

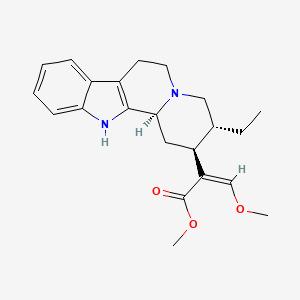

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)

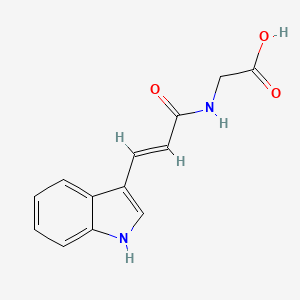

![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)